3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 2. The carboxamide group at position 2 is linked to a pyrazole ring, which is further functionalized with a thiophen-2-ylmethyl group.
Properties
Molecular Formula |
C17H12ClN3OS2 |
|---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H12ClN3OS2/c18-15-12-5-1-2-6-13(12)24-16(15)17(22)20-14-7-8-19-21(14)10-11-4-3-9-23-11/h1-9H,10H2,(H,20,22) |
InChI Key |
DAIXCJVRXLPZLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=NN3CC4=CC=CS4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Attachment of the Thiophene Moiety: The thiophene group is often introduced through cross-coupling reactions such as the Suzuki or Stille coupling.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyrazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of carboxamide derivatives with heterocyclic substituents. Below is a comparison with structurally related compounds:
*Calculated based on molecular formula C₁₇H₁₁ClN₂OS₂.
Key Observations:
Core Heterocycle Influence: Benzothiophene vs. Benzimidazole: The benzothiophene core (target compound) offers greater aromaticity and planar rigidity compared to benzimidazole, which may influence binding to hydrophobic protein pockets. Benzimidazole derivatives exhibit dihedral angles of ~36–39° between aromatic systems, suggesting moderate conformational flexibility . Thiophene vs.
Substituent Effects :
- Chlorine Position : Chlorine at C3 (benzothiophene) vs. C5/C6 (benzimidazole) alters electronic distribution and steric interactions. Mixed occupancy in benzimidazole derivatives (e.g., 6.0% 6-Cl isomer ) complicates crystallographic purity.
- Thiophen-2-ylmethyl Group : This substituent in the target compound and benzimidazole analogues enhances metabolic stability by resisting oxidative degradation, a common issue with alkyl chains .
Synthetic Routes :
- Acetamide derivatives (e.g., ) are synthesized via nucleophilic acyl substitution, while carboxamides (target, ) likely require coupling reagents like EDC/HOBt.
Crystallographic Behavior :
- Benzimidazole derivatives form parallel molecular chains via weak C–H⋯N/S interactions , whereas the target compound’s benzothiophene core may promote tighter π-stacking.
Biological Activity
3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. Its unique structural components, including a thiophene ring, a pyrazole ring, and a benzamide moiety, suggest potential biological activities that warrant investigation. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide is , with a molecular weight of 317.8 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClN3OS |
| Molecular Weight | 317.8 g/mol |
| IUPAC Name | 3-chloro-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide |
| SMILES | C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=NN2CC3=CC=CS3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes.
- Receptor Interaction : It could bind to cellular receptors, thereby altering signal transduction pathways.
- Gene Expression Modulation : The compound may affect the expression of genes related to inflammation, cell proliferation, and apoptosis.
Antiviral Activity
Studies have shown that pyrazole derivatives can exhibit antiviral properties. For instance, certain pyrazolo[3,4-d]pyrimidines demonstrated significant inhibition against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM . This suggests that similar derivatives may possess comparable antiviral efficacy.
Anticancer Potential
Compounds containing pyrazole rings have been explored for their anticancer potential. Research on structurally related compounds has indicated their ability to inhibit key kinases involved in cancer progression. For example, inhibitors targeting PI3K have shown promise in reducing tumor cell proliferation .
Case Studies
A review of literature reveals several case studies where pyrazole-based compounds were evaluated for their biological activities:
- Antiviral Screening : A study screened various pyrazole derivatives for their ability to inhibit viral replication. One compound demonstrated an EC50 value of 6.7 μM against HCV .
- Kinase Inhibition : Another study identified pyrazole derivatives as potent inhibitors of specific kinases associated with cancer cell survival and proliferation, showcasing IC50 values significantly lower than standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
